3-Chloro-2-prop-2-ynoxyoxolane
Description
3-Chloro-2-prop-2-ynoxyoxolane is a chlorinated cyclic ether derivative featuring a propargyl ether substituent. Its structure comprises an oxolane (tetrahydrofuran) ring substituted with a chlorine atom at the 3-position and a prop-2-ynoxy group (-O-CH₂-C≡CH) at the 2-position. The propargyl group may also participate in click chemistry or polymerization processes.
Properties
CAS No. |
63960-18-9 |
|---|---|
Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
3-chloro-2-prop-2-ynoxyoxolane |
InChI |
InChI=1S/C7H9ClO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2 |
InChI Key |
DRVUBVGRMOGQIS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1C(CCO1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-prop-2-ynoxyoxolane typically involves the reaction of 3-chloro-1,2-propanediol with propargyl alcohol under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Chloro-2-prop-2-ynoxyoxolane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-prop-2-ynoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
3-Chloro-2-prop-2-ynoxyoxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-2-prop-2-ynoxyoxolane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propynoxy group can undergo addition reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reactants .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 3-Chloro-2-prop-2-ynoxyoxolane and 3-Chloro-2-methylpropene
Hydrogen Bonding and Crystallographic Behavior
While direct crystallographic data for 3-Chloro-2-prop-2-ynoxyoxolane are unavailable, highlights the role of hydrogen bonding in molecular aggregation . This difference could influence solubility and crystal packing.
Computational and Spectroscopic Insights
discusses density-functional theory (DFT) methods for correlation-energy calculations . Applying such computational approaches could elucidate electronic properties (e.g., charge distribution at the chlorine atom) and compare them to methallyl chloride. For instance, the electron-withdrawing nature of the oxolane oxygen may polarize the C-Cl bond differently than the allylic system in methallyl chloride, affecting reaction pathways.
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